Calcium 2-hydroxy-4-(methylthio)butanoate
Overview
Description
Calcium 2-hydroxy-4-(methylthio)butanoate is an endogenous metabolite with the chemical formula C10H18CaO6S2 and a molecular weight of 338.45 g/mol . It is a calcium salt of 2-hydroxy-4-(methylthio)butanoic acid, which is a synthetic source of dietary methionine widely used in animal nutrition . This compound is known for its role in enhancing the nutritional value of animal feed, particularly in poultry and swine industries .
Mechanism of Action
Target of Action
Calcium 2-Hydroxy-4-(Methylthio)Butanoate, also known as 2-Hydroxy-4-(methylthio)butyric acid calcium salt, is an endogenous metabolite . It is structurally related to the amino acid methionine . The compound’s primary targets are metabolic enzymes and proteases .
Mode of Action
This compound is a methionine analogue that was initially developed as a precursor in milk protein synthesis . In the rumen environment, it can be absorbed and converted to methionine, becoming a source of this essential amino acid . It is transported in the intestinal epithelium by the monocarboxylate transporter 1 , after which its biological utilization relies on its conversion to L-Methionine .
Biochemical Pathways
The compound follows the same catabolic pathways as methionine . It has been shown to reduce the shift to the alternate biohydrogenation pathway and maintain higher milk fat yield in high-producing cows fed diets lower in fiber and higher in unsaturated fatty acids .
Pharmacokinetics
The pharmacokinetics of amino acids and their integration in the metabolic pathways are well established . The compound is absorbed very rapidly in the gastrointestinal tract . The simultaneous increases in the levels of the ketoacids and the corresponding amino acids show that the ketoacids are transaminated very rapidly . Due to the physiological utilization pathways of ketoacids in the body, it is likely that exogenously supplied ketoacids are very rapidly integrated into the metabolic cycles .
Result of Action
The main effect of this compound, as described in the literature, is the improvement of milk fat production, especially in cows at high dietary risk (high-starch and low-fiber diets) of milk fat depression (MFD) syndrome . Subsequent studies have indicated that it leads to an increase in the production and concentration of milk fat .
Action Environment
The action of this compound is influenced by the rumen environment. In the rumen environment, it can be absorbed and converted to methionine, becoming a source of this essential amino acid . The compound is also influenced by dietary factors, such as the amount of starch and fiber in the diet .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium 2-hydroxy-4-(methylthio)butanoate can vary over time. The compound is relatively stable under recommended storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In solution, it remains stable for up to six months at -80°C and one month at -20°C . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, with minimal degradation observed in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, the compound enhances growth performance, feed efficiency, and overall health in poultry and livestock . At high doses, it may exhibit toxic effects, including reduced feed intake, weight loss, and potential liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to methionine metabolism. It is converted to methionine, which then participates in the synthesis of S-adenosylmethionine, a key methyl donor . The compound also interacts with enzymes involved in transsulfuration pathways, leading to the production of cysteine and other sulfur-containing compounds . These metabolic pathways are crucial for maintaining cellular homeostasis and supporting various physiological functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is absorbed in the gastrointestinal tract and transported to various tissues, where it is utilized in biochemical reactions . Its localization and accumulation within cells are influenced by factors such as the presence of specific transporters and the cellular demand for methionine .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it participates in methionine metabolism and other biochemical pathways . Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can influence energy metabolism and other cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium 2-hydroxy-4-(methylthio)butanoate is synthesized by neutralizing liquid 2-hydroxy-4-(methylthio)butanoic acid with calcium hydroxide or calcium oxide . The reaction typically involves mixing the acid with the base in an aqueous solution, followed by drying, pulverizing, and sieving to obtain the final product .
Industrial Production Methods: In industrial settings, the production process involves large-scale neutralization reactions under controlled conditions to ensure high purity and yield. The product is then subjected to quality control measures to meet industry standards for use as a feed additive .
Chemical Reactions Analysis
Types of Reactions: Calcium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
Calcium 2-hydroxy-4-(methylthio)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a nutritional supplement in animal feed.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of dyes, pharmaceuticals, and agricultural chemicals.
Comparison with Similar Compounds
DL-Methionine: A synthetic form of methionine used as a dietary supplement.
L-Methionine: The naturally occurring form of methionine found in proteins.
Methionine Hydroxy Analog: Another synthetic source of methionine used in animal nutrition.
Comparison: Calcium 2-hydroxy-4-(methylthio)butanoate is unique in its calcium salt form, which enhances its stability and solubility compared to other methionine analogs . Its ability to be efficiently converted to methionine in the body makes it a valuable nutritional supplement in animal feed .
Properties
IUPAC Name |
calcium;2-hydroxy-4-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRVDWASZFDIEH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
583-91-5 (Parent) | |
Record name | Methioninehydroxyanalog calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80919308 | |
Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4857-44-7, 14676-91-6 | |
Record name | Methioninehydroxyanalog calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMENINOL CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VK0YS654L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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